Calcium glycolate
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Overview
Description
Calcium glycolate is a chemical compound with the molecular formula C₄H₆CaO₆. It is the calcium salt of glycolic acid, a type of alpha hydroxy acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is typically found as a crystalline solid and is soluble in water.
Biochemical Analysis
Biochemical Properties
Calcium glycolate participates in various biochemical reactions. It is involved in the glyoxylate cycle, a variant of the citric acid cycle. This cycle is a crucial part of many metabolic pathways, allowing organisms to convert fats into sugars . The enzymes, proteins, and other biomolecules that interact with this compound include glycolate oxidase, which catalyzes the oxidation of glycolate to glyoxylate .
Cellular Effects
This compound can influence various types of cells and cellular processes. For instance, it has been found to affect HepG2 cells, a type of liver cell. These cells contain oxalate, glyoxylate, and glycolate as intracellular metabolites and excrete oxalate and glycolate into the medium . This compound’s influence on cell function includes its impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. For instance, it binds to biomolecules such as enzymes, influencing their activity. In the case of glycolate oxidase, this compound serves as a substrate for the enzyme, leading to the production of glyoxylate .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, this compound has been prepared on a 15 mmole scale in 60-65% yield from the corresponding sodium acetates . This suggests that the stability and degradation of this compound, as well as its long-term effects on cellular function, can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, calcium gluconate, a similar compound, is used in veterinary medicine to treat conditions like eclampsia in small animals. The dosage is usually 1–4 g/day in dogs and 0.5–1 g/day in cats, in divided doses .
Metabolic Pathways
This compound is involved in the glyoxylate cycle, a crucial metabolic pathway. This cycle allows organisms to convert fats into sugars. The enzymes it interacts with include glycolate oxidase, which catalyzes the oxidation of glycolate to glyoxylate .
Transport and Distribution
This compound is transported and distributed within cells and tissues. For instance, calcium is an essential nutrient that plays important roles in various cellular processes. It is primarily an extracellular element, although trace amounts of intracellular calcium are crucial for cellular function .
Subcellular Localization
Calcium, an element in this compound, plays a crucial role in various cellular processes and is found in various compartments within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium glycolate can be synthesized through the reaction of glycolic acid with calcium carbonate or calcium hydroxide. The reaction typically occurs in an aqueous medium, where glycolic acid reacts with calcium carbonate or calcium hydroxide to form this compound and water. The reaction conditions usually involve moderate temperatures and stirring to ensure complete reaction.
Industrial Production Methods: In industrial settings, this compound is produced by reacting glycolic acid with calcium carbonate in large reactors. The reaction mixture is then filtered to remove any unreacted calcium carbonate, and the resulting solution is concentrated and crystallized to obtain pure this compound. The crystallized product is then dried and packaged for use.
Chemical Reactions Analysis
Types of Reactions: Calcium glycolate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form calcium oxalate and other by-products.
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.
Substitution: this compound can participate in substitution reactions where the glycolate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions typically occur in aqueous solutions at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Substitution reactions often involve the use of strong acids or bases to facilitate the exchange of ions.
Major Products Formed:
Oxidation: Calcium oxalate and water.
Reduction: Reduced forms of glycolic acid derivatives.
Substitution: Various calcium salts depending on the substituting anion.
Scientific Research Applications
Calcium glycolate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other chemical compounds and as a reagent in various chemical reactions.
Biology: this compound is studied for its potential role in cellular metabolism and as a calcium supplement in biological systems.
Medicine: It is explored for its potential use in medical treatments, particularly in calcium supplementation and as a component in pharmaceutical formulations.
Industry: this compound is used in the production of cosmetics, personal care products, and as an additive in various industrial processes.
Mechanism of Action
Calcium glycolate can be compared with other calcium salts of organic acids, such as:
Calcium gluconate: Used primarily in medicine for calcium supplementation and treatment of hypocalcemia.
Calcium lactate: Commonly used as a food additive and in calcium supplements.
Calcium citrate: Known for its high bioavailability and use in dietary supplements.
Uniqueness: this compound is unique due to its dual role as a source of calcium and glycolate ions. This dual functionality makes it valuable in both biological and industrial applications, where both calcium and glycolate are required.
Comparison with Similar Compounds
- Calcium gluconate
- Calcium lactate
- Calcium citrate
- Calcium acetate
Properties
CAS No. |
996-23-6 |
---|---|
Molecular Formula |
C2H4CaO3 |
Molecular Weight |
116.13 g/mol |
IUPAC Name |
calcium;2-hydroxyacetate |
InChI |
InChI=1S/C2H4O3.Ca/c3-1-2(4)5;/h3H,1H2,(H,4,5); |
InChI Key |
DZQPYEJTLBQPSS-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])O.C(C(=O)[O-])O.[Ca+2] |
Canonical SMILES |
C(C(=O)O)O.[Ca] |
996-23-6 | |
Synonyms |
glycolate glycolic acid glycolic acid, 1-(14)C-labeled glycolic acid, 2-(14)C-labeled glycolic acid, calcium salt glycolic acid, monoammonium salt glycolic acid, monolithium salt glycolic acid, monopotassium salt glycolic acid, monosodium salt glycolic acid, potassium salt hydroxyacetic acid potassium glycolate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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